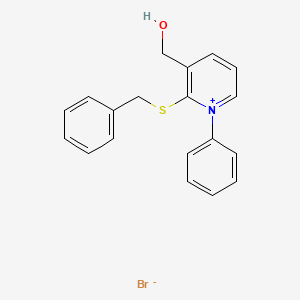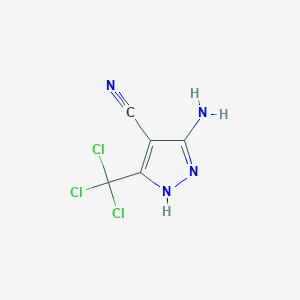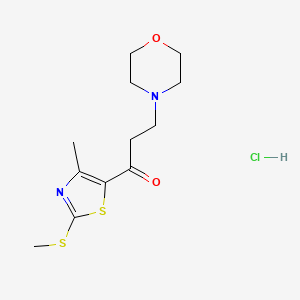
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a propanone group
Méthodes De Préparation
The synthesis of 1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride involves multiple steps, typically starting with the formation of the thiazole ring. The synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methylthio Group: This step involves the addition of a methylthio group to the thiazole ring, often using methylthiolating agents.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Formation of the Propanone Group: The final step involves the addition of the propanone group to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Applications De Recherche Scientifique
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with DNA: Modulating gene expression and affecting cellular functions.
Disrupting Cell Membranes: Leading to cell death or altered cellular activities.
Comparaison Avec Des Composés Similaires
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride can be compared with similar compounds such as:
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-piperidinyl)-1-propanone hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-pyrrolidinyl)-1-propanone hydrochloride: Contains a pyrrolidine ring instead of a morpholine ring.
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-azepanyl)-1-propanone hydrochloride: Features an azepane ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
75449-07-9 |
|---|---|
Formule moléculaire |
C12H19ClN2O2S2 |
Poids moléculaire |
322.9 g/mol |
Nom IUPAC |
1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H18N2O2S2.ClH/c1-9-11(18-12(13-9)17-2)10(15)3-4-14-5-7-16-8-6-14;/h3-8H2,1-2H3;1H |
Clé InChI |
XMVUYVHABBEELC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)SC)C(=O)CCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
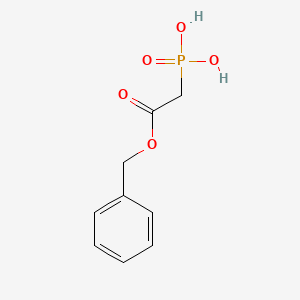
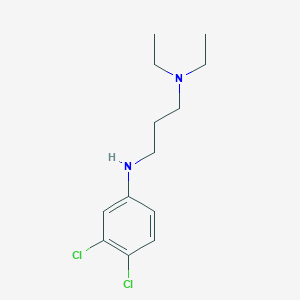
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
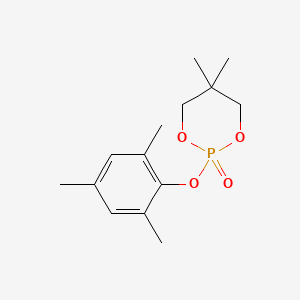
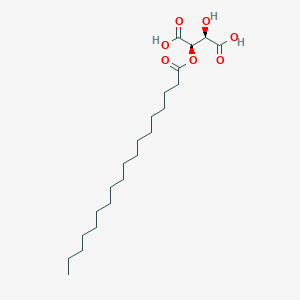

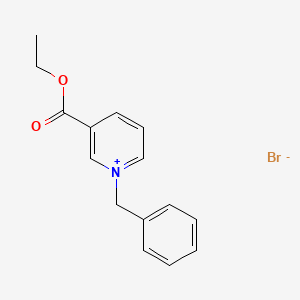

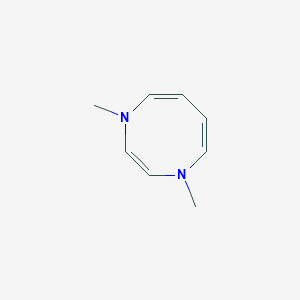
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
